8-Thia-2-azaspiro[4.5]decane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-thia-2-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NS/c1-4-9-7-8(1)2-5-10-6-3-8/h9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKPMOVNSJXQQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCSCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701308597 | |
| Record name | 8-Thia-2-azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701308597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
310-94-1 | |
| Record name | 8-Thia-2-azaspiro[4.5]decane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=310-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Thia-2-azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701308597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 8 Thia 2 Azaspiro 4.5 Decane and Its Analogues
Foundational Approaches to the 8-Thia Moiety Construction
The creation of the thiacyclohexane portion of the spirocycle is a critical step, often achieved through intramolecular cyclization reactions involving a sulfur nucleophile.
A foundational method for constructing the thia-azaspiro[4.5]decane skeleton involves the reaction of a cycloalkanone derivative with an aminothiol. For instance, the synthesis of 1-thia-4-azaspiro[4.5]decan-6-one has been accomplished by reacting 2-bromocyclohexanone (B1249149) with 2-aminoethanethiol. niscpr.res.in This reaction proceeds via the initial formation of a thioether through nucleophilic substitution of the bromine atom by the thiol group, followed by an intramolecular cyclization between the amino group and the ketone to form the spirocyclic imine, which is then isolated as the ketone tautomer. niscpr.res.in The reaction is typically stirred at room temperature in a solvent like benzene (B151609). niscpr.res.in
| Starting Materials | Product | Reaction Conditions |
| 2-Bromocyclohexanone, 2-Aminoethanethiol | 1-Thia-4-azaspiro[4.5]decan-6-one | Benzene, Room Temperature, 1h |
Iodine-mediated cyclization is an effective technique for synthesizing azaspirocyclic systems. researchgate.nettandfonline.comresearchgate.net This method has been successfully applied to the synthesis of 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane. researchgate.netscribd.com The key step is an iodine-initiated aminocyclization of a precursor containing both an amine and a carbon-carbon double bond. tandfonline.comresearchgate.net The reaction mechanism involves the coordination of molecular iodine (I₂) with the C-C double bond to generate an iodonium (B1229267) intermediate. researchgate.netscribd.comnio.res.in This intermediate then undergoes a 5-endo-trig cyclization, where the nitrogen atom attacks intramolecularly to form the five-membered azaspiro ring, yielding the spiro compound. researchgate.netscribd.comnio.res.in This electrophilic cyclization is a powerful tool for constructing N-heterocycles. nih.govnih.govresearchgate.net
In a specific example, the cyclization of an N-protected aminoalkene containing a thioether was initiated by iodine in the presence of sodium bicarbonate. nio.res.in The process creates the azaspirane ring, which is a core feature of various natural products. nio.res.in
| Precursor | Reagents | Key Intermediate | Product | Ref. |
| N-alkenyl-β-aminothiol derivative | I₂, NaHCO₃ | Iodonium ion | 3-Amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane derivative | researchgate.netscribd.com |
Multicomponent Reaction Strategies for Spirocyclic Azaspirodecane Systems
Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like spirocyclic azaspirodecane systems in a single step, which is advantageous for synthetic efficiency. japsonline.com
The synthesis of 1-thia-4-azaspiro[4.5]decane derivatives can be achieved through a one-pot, three-component condensation reaction. mdpi.com This method involves reacting a cyclohexanone (B45756), an aromatic amine, and thioglycolic acid in a solvent such as dry benzene under reflux conditions. mdpi.com This reaction simultaneously forms both the thiazolidinone ring and the spiro junction. The process is a type of condensation reaction where multiple simple molecules combine to form a more complex one, often with the elimination of a small molecule like water. ebsco.com This approach has been used to synthesize a range of 4-aryl-1-thia-4-azaspiro[4.5]decan-3-ones. mdpi.com
| Component 1 | Component 2 | Component 3 | Product Example | Yield | Ref. |
| Methylcyclohexanone | 4-Bromoaniline | Thioglycolic acid | 4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one | 77% | mdpi.com |
Functional Group Interconversions and Derivatization
Once the core 8-thia-2-azaspiro[4.5]decane skeleton is assembled, further chemical modifications can be performed to create a variety of analogues.
The sulfur atom within the this compound ring is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxides and sulfones. The sulfone (dioxo-thia) group can be introduced by treating the thia-azaspiro intermediate with oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. This transformation enhances properties like metabolic stability and hydrogen-bonding capacity. For example, the synthesis of 4-(Chloromethyl)-2-tosyl-8-thia-2-azaspiro[4.5]decane 8,8-Dioxide has been reported, demonstrating the creation of the sulfone functionality on the pre-formed spirocycle. acs.org These oxidation reactions are a common strategy for derivatizing thia-containing heterocyclic compounds.
| Starting Material | Oxidizing Agent | Product |
| Thia-azaspiro[4.5]decane derivative | m-CPBA or H₂O₂ | Thia-azaspiro[4.5]decane-8-oxide (Sulfoxide) or Thia-azaspiro[4.5]decane-8,8-dione (Sulfone) |
| tert-Butyl 2-thia-8-azaspiro[4.5]dec-3-ene-8-carboxylate | Not specified | tert-Butyl 2-thia-8-azaspiro[4.5]dec-3-ene-8-carboxylate 2,2-dioxide |
| 4-(Chloromethyl)-2-tosyl-8-thia-2-azaspiro[4.5]decane | Not specified | 4-(Chloromethyl)-2-tosyl-8-thia-2-azaspiro[4.5]decane 8,8-Dioxide |
Reduction Reactions and Derivatives
Reduction reactions are a fundamental tool for modifying the functional groups within the this compound framework, particularly for altering the oxidation state of the sulfur atom and other reactive moieties. The sulfone group in oxidized derivatives, such as 8,8-dioxo-8λ⁶-thia-2-azaspiro[4.5]decane, can be converted to a sulfide. Common reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) are employed for this transformation. smolecule.com These reactions effectively reduce the sulfone to a thioether, fundamentally changing the electronic properties and reactivity of the heterocyclic ring.
Beyond the sulfur atom, other functional groups on the spirocyclic core can be targeted. For instance, ester or carboxylic acid groups, such as in methyl this compound-3-carboxylate, can be reduced. The use of powerful reducing agents like lithium aluminum hydride can convert a carboxylic acid or its ester derivative into a primary alcohol. smolecule.com This provides a synthetic handle for further functionalization of the molecule. smolecule.com
| Starting Material Class | Reducing Agent | Functional Group Transformation | Product Class | Reference |
|---|---|---|---|---|
| Thia-aza-spiro sulfone | Lithium aluminum hydride, Sodium borohydride | Sulfone to Sulfide | Thia-aza-spiro sulfide | |
| 8-Azaspiro[4.5]decane-8-carboxylic acid | Lithium aluminum hydride, Sodium borohydride | Carboxylic acid to Alcohol | 8-Azaspiro[4.5]decane with alcohol group | smolecule.com |
| Methyl this compound-3-carboxylate | Lithium aluminum hydride | Ester to Alcohol | (8-thia-2-azaspiro[4.5]decan-3-yl)methanol |
Nucleophilic Substitution Reactions and Nitrogen-Containing Derivatives
The nitrogen atom within the this compound ring serves as a key site for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups and the synthesis of diverse nitrogen-containing derivatives. These reactions typically involve the nitrogen acting as a nucleophile to attack an electrophilic reagent, such as an alkyl halide or acyl chloride, often under basic or acidic conditions. This allows for the straightforward N-alkylation or N-acylation of the spirocyclic core.
For example, the reaction of an 8-azaspiro[4.5]decane derivative with reagents like sodium hydroxide (B78521) or potassium cyanide can introduce various functional groups through nucleophilic substitution. smolecule.com Furthermore, the nitrogen atom can participate in reactions with other nucleophiles, such as amines, to form more complex derivatives. An iodine-initiated aminocyclization represents a more complex transformation where an internal nitrogen nucleophile attacks an activated double bond to form the spirocyclic system itself. researchgate.net
| Spirocyclic Substrate | Reagent Type | Reaction Type | Resulting Derivative | Reference |
|---|---|---|---|---|
| 7-Thia-2-aza-spiro[3.5]nonane derivative | Alkyl halides, Acyl chlorides | Nucleophilic Substitution (at Nitrogen) | N-alkylated or N-acylated spirocycles | |
| 8-Azaspiro[4.5]decane-8-carboxylic acid | Sodium hydroxide, Potassium cyanide | Nucleophilic Substitution | Derivatives with new functional groups | smolecule.com |
| Methyl this compound-3-carboxylate | Amines | Nucleophilic Substitution (at Nitrogen) | Substituted amine derivatives | |
| Alkene with pendant amine | Iodine | Iodine-initiated aminocyclization (5-endo-trig) | 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane | researchgate.net |
Glycosylation Reactions for Spirocyclic Thioglycosides
Glycosylation is a critical method for synthesizing spirocyclic thioglycosides, which involves forming a covalent bond between a sugar moiety and the sulfur atom of a thia-spirocycle. nih.gov This creates S-linked glycosides, a class of compounds with significant biological interest. rsc.org A key strategy involves the reaction of a thione derivative of a thia-azaspiro[4.5]decane with an activated sugar, such as an acetylated glycosyl bromide. nih.gov
In a typical procedure, a thione derivative is treated with an acetylated sugar like 2,3,4,6-tetra-O-acetyl-α-d-glucopyranosyl bromide in a suitable solvent like acetone, often in the presence of a base such as aqueous potassium hydroxide. nih.gov This results in the formation of a β-thioglycosidic linkage. nih.gov The structure and stereochemistry of these thioglycosides can be confirmed using spectroscopic methods; for instance, the chemical shift of the anomeric proton in ¹H-NMR spectra helps confirm the S-glycosidic bond. nih.gov Subsequent deacetylation can be achieved using methanolic ammonia (B1221849) to yield the free hydroxyl derivatives. nih.gov
| Spirocyclic Reactant | Glycosylating Agent | Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|
| Thiazolopyrimidinethione derivative of 1-thia-4-azaspiro[4.5]decane | 2,3,4,6-tetra-O-acetyl-α-d-glucopyranosyl bromide | Potassium hydroxide, Acetone, Room Temperature | Acetylated S-linked thiazolopyrimidine thioglycoside | nih.gov |
| Thione derivative of (1,3,4-thiadiazolyl)thiaazaspiro[4.5]decane | 2,3,4,6-tetra-O-acetyl-α-d-gluco- or 2,3,4-tri-O-acetyl-d-xylopyranosyl bromide | Aqueous potassium hydroxide, Acetone, Room Temperature | N-(5-(Acetylated sugar)-1,3,4-thiadiazol-2-yl)-4-aryl-1-thia-4-azaspiro[4.5]decan-3-imine | nih.gov |
| Glycosyl halide | Tri-isopropylsilyl thio-glycosides (TIPS-SH) | Base promoted SN2 substitution | Masked glycosyl thiol nucleophiles | rsc.org |
Metal-Catalyzed Coupling Reactions in Spirocyclic Synthesis
Transition-metal catalysis provides powerful and efficient strategies for constructing the complex three-dimensional architecture of spirocycles. snnu.edu.cn These methods often rely on processes like C-H activation, annulation, and intramolecular coupling to assemble the spirocyclic core. snnu.edu.cnacs.org Various metals, including rhodium, nickel, palladium, and ruthenium, have been successfully employed to catalyze these transformations. acs.orgnih.govresearchgate.netbohrium.com
Rhodium(III) catalysts are particularly versatile, enabling [3+2] and [4+1] annulation reactions to synthesize a range of spirocycles. snnu.edu.cnacs.orgbohrium.com For example, Rh(III)-catalyzed coupling of oxazolones with alkynes can produce spiro[indene-1,4′-oxazolidinones] through a redox-neutral pathway. acs.org Nickel catalysis has been developed for the intramolecular coupling of thioesters and olefins, allowing for the efficient synthesis of spirocycles by transferring both acyl and thiol moieties to an alkene. researchgate.net Other metals like zinc and palladium have also been instrumental in the synthesis of spirooxindoles and related structures. nih.gov While copper-catalyzed difluoroalkylation represents a potential strategy, the literature more broadly highlights the utility of various transition metals in the synthesis of diverse spirocyclic frameworks.
| Catalyst System | Reaction Type | Reactants | Spirocyclic Product | Reference |
|---|---|---|---|---|
| Rhodium(III) | [3+2] Annulation / C-H Activation | 4-Phenyl-1,3-oxazol-2(3H)-ones and Alkynes | Spiro[indene-1,4′-oxazolidinones] | acs.org |
| Nickel | Intramolecular Coupling | Thioesters and Olefins | General Spirocycles | researchgate.net |
| Rhodium(III) | [4+1] Spiroannulation / C-H Activation | Oximes/Benzoic acids and 1-diazonaphthelen-2(1H)-ones | Spirocyclic isoindole N-oxides and isobenzofuranones | snnu.edu.cn |
| Zinc(II) triflate / Bis(oxazoline) complex | Michael/cyclization reaction | 3-nitroindoles and 3-isothiocyanato oxindoles | Polycyclic spirooxindoles | nih.gov |
| Ruthenium(II) | Conditions-controlled divergent coupling | 3-aryl-2H-benzoxazin-2-ones and Benzoquinones | Spiropyrans and Arylquinones | bohrium.com |
Structure Activity Relationship Sar Studies of 8 Thia 2 Azaspiro 4.5 Decane Derivatives
Conformational Rigidity of the Spiro[4.5]decane Scaffold in Molecular Recognition
The spiro[4.5]decane scaffold is characterized by a unique structural feature where a five-membered ring and a six-membered ring are joined through a single common carbon atom, the spiro atom. ontosight.ainist.gov This arrangement imparts significant conformational rigidity compared to more flexible acyclic or monocyclic systems. smolecule.com In drug discovery, this rigidity is a highly desirable property because it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. chemrxiv.org
The constrained nature of the spirocyclic system allows for a well-defined orientation of substituents in three-dimensional space. chemrxiv.org This structural pre-organization can bias the molecule towards a bioactive conformation, facilitating a more effective fit within the binding site of an enzyme or receptor. chemrxiv.org The 1-thia-4-azaspiro[4.5]decane family, a close isomer of the title compound, is noted to be a privileged scaffold in drug discovery programs precisely because its spirocyclic nature provides this balance of conformational rigidity and sufficient flexibility for molecular recognition processes. This makes such scaffolds ideal for systematic structure-activity relationship (SAR) studies.
Influence of Heteroatom Variation on Biological Activity Profiles
The identity and position of heteroatoms within the spirocyclic framework are critical determinants of a compound's physicochemical properties and biological activity. By comparing derivatives of 8-thia-2-azaspiro[4.5]decane with its oxygen-containing and isomeric analogues, clear patterns in activity emerge.
Derivatives of 1,4-dioxa-8-azaspiro[4.5]decane, where the sulfur atom of the title compound is replaced by an oxygen and the ring positions are altered, have been investigated for different therapeutic applications. These compounds feature a spiro system where a piperidine (B6355638) ring is fused with a 1,4-dioxolane ring. ontosight.ai A notable series of these derivatives has been evaluated as ligands for the sigma-1 (σ1) receptor, which is overexpressed in many types of tumors. nih.govacs.org
For instance, the compound 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane was found to possess a high affinity for σ1 receptors (Ki = 5.4 ± 0.4 nM) and high selectivity over σ2 receptors and other transporters. nih.govacs.org Its radiolabeled form, [¹⁸F]5a, demonstrated significant and specific binding to σ1 receptors in vitro and in vivo, showing high accumulation in human carcinoma and melanoma xenograft models, which suggests its potential for tumor imaging via positron emission tomography (PET). nih.govacs.org Other complex derivatives of this scaffold incorporating naphthyridine and isoindole moieties have been noted for their potential antimicrobial and anticancer activities, possibly through mechanisms involving DNA intercalation. ontosight.aiontosight.ai
The 1-thia-4-azaspiro[4.5]decane scaffold, an isomer of this compound, has been extensively studied and serves as a versatile building block for compounds with diverse biological activities, including antiviral and anticancer properties. nih.gov This scaffold is a privileged structure in drug development due to its synthetic accessibility and the biological importance of the integrated thiazolidine (B150603) nucleus. nih.gov
Research has shown that derivatives of 1-thia-4-azaspiro[4.5]decan-3-one are potent inhibitors of human coronavirus 229E replication. semanticscholar.org The antiviral activity is highly dependent on the substituents at the C-8 position of the cyclohexane (B81311) ring. semanticscholar.org For example, introducing alkyl groups at this position significantly impacts efficacy, with activity increasing with the bulkiness of the substituent, from methyl to propyl and tert-butyl groups. semanticscholar.org
Table 1: Anti-Coronavirus (HCoV-229E) Activity of 1-Thia-4-azaspiro[4.5]decane Derivatives
| Compound | R (Substituent at C-8) | EC₅₀ (µM) nih.gov |
|---|---|---|
| 8j | H | >100 |
| 8k | 4-methyl | 28 ± 5 |
| 8l | 4-ethyl | 18 ± 5 |
| 8m | 4-propyl | 8.1 ± 2.2 |
| 8n | 4-tert-butyl | 5.5 ± 0.7 |
| 8p | 4-phenyl | 6.1 ± 0.2 |
| 8o | 4-CF₃ | >100 |
EC₅₀: 50% effective concentration, representing the concentration that inhibits virus replication by 50%. Data from J. Med. Chem. 2019. semanticscholar.orgnih.gov
Furthermore, other derivatives of this scaffold have demonstrated significant anticancer activity against various human cancer cell lines, including liver, prostate, and colorectal carcinoma. nih.govresearchgate.net
The 2-azaspiro[4.5]decane scaffold, which lacks the heteroatom at the 8-position, provides a foundational carbocyclic comparison. Derivatives of this structure have been explored for their effects on the central nervous system, with some exhibiting anticonvulsant activity. jpccr.eu The development of difluoroalkylated 2-azaspiro[4.5]decanes has also been reported as a method to create novel scaffolds for medicinal chemistry. rsc.org These compounds often serve as key intermediates in the synthesis of more complex molecules. cymitquimica.com
The 8-oxa-2-azaspiro[4.5]decane scaffold is the direct oxygen analogue of the title compound. nih.govscbt.com This structure, containing a pyrrolidine (B122466) ring spiro-fused to a tetrahydropyran (B127337) ring, is also utilized as a building block in synthetic and medicinal chemistry. bldpharm.combldpharm.com Comparing the biological profiles of 8-oxa versus 8-thia derivatives allows for the evaluation of the specific contribution of the sulfur atom. The substitution of oxygen with sulfur can influence properties such as bond angles, lipophilicity, and hydrogen-bonding capacity, which in turn can significantly alter the molecule's interaction with biological targets.
Impact of Substituent Position and Nature on Biological Effects
The biological activity of spirocyclic compounds is not only defined by the core scaffold but is also finely tuned by the nature and position of various substituents.
The introduction of aryl moieties is a common strategy in drug design to explore hydrophobic interactions and π-π stacking within protein binding sites. In the context of thia-azaspiro[4.5]decane isomers, aryl substitutions have been shown to be critical for biological activity.
In a series of 1-thia-4-azaspiro[4.5]decan-3-ones, the nature of the aryl group at the 4-position (on the nitrogen atom) was shown to influence anticancer activity. nih.gov For example, a compound with a 4-bromophenyl substituent showed potent activity against certain cancer cell lines. nih.gov
Table 2: Anticancer Activity of 4-Aryl-1-thia-4-azaspiro[4.5]decan-3-one Derivatives
| Compound | Aryl Group (at N-4) | R (at C-8) | Cell Line | IC₅₀ (µg/mL) nih.gov |
|---|---|---|---|---|
| 1 | 4-Bromophenyl | Methyl | HepG-2 | 2.13 |
| 1 | 4-Bromophenyl | Methyl | PC-3 | 3.51 |
| 1 | 4-Bromophenyl | Methyl | HCT116 | 4.23 |
| 3 | 4-Fluorophenyl | Methyl | HepG-2 | 5.14 |
| 3 | 4-Fluorophenyl | Methyl | PC-3 | 6.28 |
| 3 | 4-Fluorophenyl | Methyl | HCT116 | 7.11 |
IC₅₀: 50% inhibitory concentration. Cell Lines: HepG-2 (Liver), PC-3 (Prostate), HCT116 (Colorectal). Data from Molecules 2018. nih.gov
Similarly, studies on N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4.5]decane-1,3-dione derivatives have highlighted the impact of aromatic substitution on anticonvulsant activity. jpccr.eu These findings underscore the principle that modifications to aryl substituents, such as the introduction of electron-withdrawing or electron-donating groups, can systematically modulate the biological profile of the parent spirocyclic compound.
Cycloalkyl System Attachment and Ring Size Effects
The attachment of cycloalkyl systems to the this compound core and the size of these rings have been shown to significantly impact the biological activity of the resulting derivatives. nih.gov
In a series of 1-thia-4-azaspiro[4.5]decan-3-ones, which share a similar spirocyclic core, the antiviral activity against human coronavirus 229E was found to be highly dependent on the substituents at the C-8 position of the azaspiro[4.5]decane ring. nih.gov Specifically, the bulkiness of the substituent at this position played a crucial role. For instance, derivatives with a methyl group at the C-2 position of the thiazolidinone ring were active, while their unmethylated counterparts were not. nih.gov
Furthermore, within a series of active compounds, the anti-coronavirus activity was directly related to the size of the C-8 substituent. An unsubstituted compound (where R=H) showed no activity. nih.gov However, as the bulkiness of the C-8 substituent increased, so did the antiviral potency. Compounds with a 4-methyl or 4-ethyl group at C-8 exhibited intermediate activity, while those with larger groups like 4-propyl, 4-tert-butyl, and 4-phenyl showed a significant increase in activity. nih.gov
These findings highlight the importance of the cycloalkyl system's size and substitution pattern in modulating the biological activity of this compound derivatives. The data suggests that a certain level of steric bulk at the C-8 position is necessary for effective interaction with the biological target, in this case, a component of the human coronavirus replication machinery.
Specific Structure-Activity Relationships in Targeted Biological Systems
The versatility of the this compound scaffold is further demonstrated by its application in targeting a range of biological systems, from enzymes to viral proteins. SAR studies in these specific contexts have provided valuable insights for the rational design of potent and selective inhibitors.
Derivatives of this compound have been investigated as inhibitors of various enzymes. For instance, certain 2-aminothiazole (B372263) derivatives have been studied for their inhibitory activity against inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory processes. nih.gov These studies revealed that the introduction of appropriately sized substituents at the 4- and 5-positions of the 2-aminothiazole ring could enhance both the inhibitory activity and the selectivity for iNOS. nih.gov However, introducing bulky or hydrophilic substituents at any position on the 2-aminothiazole ring led to a significant decrease or loss of inhibitory activity against NOS. nih.gov
In a separate line of research, 1-oxa-8-azaspiro[4.5]decane-8-carboxamide derivatives have been identified as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme implicated in pain and inflammation. google.com The SAR of these compounds was explored by modifying the aromatic and other substituents attached to the core structure. google.com
The this compound scaffold has also been utilized in the development of ligands for various receptors. For example, derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as novel, selective agonists for the delta-opioid receptor (DOR). nih.gov These compounds, which lack a basic amine, demonstrated submicromolar potency in reducing cAMP production. nih.gov Molecular docking and dynamics simulations confirmed that this chemotype can fit logically into the DOR binding pocket. nih.gov
Furthermore, 1,4-dioxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as ligands for the sigma-1 receptor, a target for tumor imaging agents. nih.gov One such derivative, 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, exhibited high affinity for sigma-1 receptors and selectivity over sigma-2 receptors. nih.gov
A significant body of research has focused on the SAR of this compound derivatives as inhibitors of influenza virus fusion, a process mediated by the viral hemagglutinin (HA) protein. researchgate.netnih.govexplorationpub.comnih.gov These compounds act by preventing the conformational change of HA at low pH, which is a critical step for the fusion of the viral envelope with the endosomal membrane. researchgate.netnih.gov
The general structure of these inhibitors consists of an aromatic ring system linked to the spirothiazolidinone core via an amide bridge. nih.gov SAR studies have revealed several key features for potent antiviral activity:
Aromatic System: The nature of the aromatic group is crucial. While the initial lead compound featured an imidazo[2,1-b]thiazole (B1210989) moiety, subsequent studies showed that this could be replaced by other aromatic systems like 2-hydroxyphenyl, 1-adamantyl, or 5-chloro-2-hydroxyphenyl without a drastic loss of efficacy. explorationpub.com The introduction of an indole (B1671886) moiety has also led to highly potent compounds. explorationpub.com
Substituents on the Spiro Core: Methylation at the C-2 and C-8 positions of the 1-thia-4-azaspiro[4.5]decane ring has been shown to be important for activity. researchgate.net For instance, N-(2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)adamantane-1-carboxamide was identified as a potent inhibitor of influenza A/H3N2 virus. researchgate.net
Linker: The amide bridge connecting the aromatic ring and the spiro system is a common feature in active compounds. nih.gov
The antiviral activity of these compounds is often specific to certain influenza A subtypes, particularly H3N2, with little to no activity against H1N1 or influenza B viruses. nih.govnih.gov This subtype specificity suggests a precise interaction with the HA protein of H3N2 viruses.
Interactive Data Table: SAR of this compound Derivatives as Influenza Fusion Inhibitors
| Compound | Aromatic Group | Substituents on Spiro Core | Target | Activity (EC50) | Citation |
| 3b | Adamantane-1-carboxamide | 2,8-dimethyl | Influenza A/H3N2 | 1.4 µM | researchgate.net |
| 4c | Imidazo[2,1-b]thiazole-5-carboxamide | 8-methyl | Influenza A/H3N2 | 3 to 23 µM | nih.govnih.gov |
| 2b | 5-chloro-2-methoxybenzamide | 2-methyl | Influenza A/H3N2 | 2.1 µM | researchgate.net |
| 2d | 5-chloro-2-methoxybenzamide | 2,8-dimethyl | Influenza A/H3N2 | 3.4 µM | researchgate.net |
| Indole Derivative | 5-chloro-3-methyl-1H-indole-2-carboxamide | 8-ethyl-2-methyl | Influenza A/H3N2 | 1 nM | explorationpub.com |
Mechanistic Investigations of Biological Activities
Enzymatic Interaction Mechanisms
Derivatives of the 8-Thia-2-azaspiro[4.5]decane scaffold have been shown to interact with and inhibit key enzymes involved in various cellular pathways.
A notable derivative, N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine, also known as Atiprimod, has been the subject of studies investigating its enzymatic inhibition. This cationic amphiphilic compound demonstrates inhibitory effects on several critical enzymes.
Atiprimod inhibits the activity of partially purified phospholipases A2 and C in a noncompetitive manner. nih.gov This inhibition is believed to contribute to the compound's effects in autoimmune disease models. nih.gov Specifically, in vivo studies in rats indicated a selective inhibition of a plasmalogen-selective phospholipase A2. nih.gov Furthermore, Atiprimod has been shown to inhibit the signal transducer and activator of transcription 3 (STAT3) and Akt, a target of phosphatidylinositol 3-kinase (PI3-K). nih.gov This inhibition disrupts signaling pathways crucial for cell growth and survival.
Table 1: Enzymatic Inhibition by Atiprimod
| Enzyme/Protein Target | Type of Inhibition | Observed Effect |
|---|---|---|
| Phospholipase A2 | Noncompetitive | Inhibition of activity |
| Phospholipase C | Noncompetitive | Inhibition of activity |
| STAT3 | Not specified | Inhibition of phosphorylation |
Fibroblast growth factor receptor 4 (FGFR4) is a tyrosine kinase receptor that has emerged as a potential therapeutic target in various cancers due to its role in tumor development. frontiersin.org The FGF19/FGFR4 signaling pathway is involved in cell proliferation and anti-apoptosis. mdpi.com While numerous small-molecule inhibitors have been developed to target FGFR4, research specifically linking the this compound scaffold to the inhibition of the FGFR4 enzyme is not available in the reviewed scientific literature. The development of selective FGFR4 inhibitors is an active area of research, with compounds like BLU-554, FGF401, and H3B-6527 being investigated in clinical trials for hepatocellular carcinoma. frontiersin.orgnih.gov
Receptor Binding and Modulation Pathways
The interaction of azaspirodecane compounds with cellular receptors is a key aspect of their mechanism of action, leading to the modulation of various signaling pathways.
The M1 muscarinic acetylcholine (B1216132) receptor plays a significant role in cognitive processes, making it a therapeutic target for conditions like Alzheimer's disease. nih.govwikipedia.org Investigations into various azaspiro[4.5]decane structures have revealed M1 muscarinic agonist activity. For instance, studies on 1-oxa-8-azaspiro[4.5]decanes and 2-alkoxy-2,8-diazaspiro[4.5]decane-1,3-diones have identified compounds with affinity for M1 receptors. nih.govnih.gov However, specific studies detailing the M1 muscarinic receptor agonism of the this compound scaffold itself are not present in the available research.
The derivative Atiprimod has been shown to significantly alter cellular signaling pathways. It inhibits the phosphorylation of STAT3 and Akt, which is often triggered by interleukin 6 (IL-6). nih.govresearchgate.net This action disrupts the JAK/STAT signaling cascade. Additionally, Atiprimod inhibits the phosphorylation of IκBα and the p65 subunit of NF-κB, which is typically triggered by tumor necrosis factor-alpha (TNF-α). nih.gov This interference with the NF-κB signaling pathway is crucial, as this pathway is vital for inflammatory responses and cell survival.
Table 2: Alteration of Signaling Pathways by Atiprimod
| Signaling Pathway | Target Protein | Effect | Inducing Agent |
|---|---|---|---|
| JAK/STAT | STAT3 | Inhibition of phosphorylation | IL-6 |
| PI3-K/Akt | Akt | Inhibition of phosphorylation | IL-6 |
Effects on Cellular Processes
The enzymatic and receptor-level interactions of azaspiro[4.5]decane derivatives translate into significant effects on broader cellular processes, particularly those related to cell fate and proliferation.
Studies on Atiprimod have demonstrated its ability to inhibit the growth of various cancer cell lines, including multiple myeloma and mantle cell lymphoma. nih.govashpublications.org This growth inhibition is accompanied by the induction of apoptosis. nih.govnih.gov The apoptotic process triggered by Atiprimod is caspase-mediated, involving the activation of caspase-8 and caspase-3, leading to PARP cleavage. researchgate.net In some cell lines, the apoptosis-inducing factor (AIF)-mediated pathway, a caspase-independent mitochondrial pathway, is also activated. ashpublications.org
Modulation of Gene Expression
One of the key mechanisms through which this compound derivatives exert their effects is by modulating the expression of critical genes involved in cell signaling and survival. A notable derivative, Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine), has been shown to inhibit the phosphorylation of signal transducer and activator of transcription 3 (STAT3). nih.gov This inhibition is significant as STAT3 is a key transcription factor that, when activated by cytokines like Interleukin-6 (IL-6), promotes the expression of genes involved in cell proliferation and survival.
Furthermore, Azaspirane has been observed to block the phosphorylation of IκBα and the p65 subunit of nuclear factor κB (NF-κB) triggered by tumor necrosis factor α (TNF-α). nih.gov This action prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of its target genes, which are crucial for inflammation and cell survival. nih.gov By down-regulating the expression of anti-apoptotic proteins like Mcl-1, these compounds can shift the cellular balance towards apoptosis. nih.gov
Regulation of Cellular Metabolism and Function
The influence of this compound derivatives extends to the regulation of vital cellular functions and metabolic pathways. Azaspirane demonstrates the ability to inhibit key signaling molecules such as the phosphatidylinositol 3-kinase (PI3-K) target, Akt. nih.gov The PI3-K/Akt pathway is a central regulator of cell growth, proliferation, and metabolism. By inhibiting the phosphorylation of Akt, Azaspirane can disrupt these fundamental cellular processes, contributing to its growth-inhibitory effects. nih.gov
In the context of the tumor microenvironment, these compounds can alter the metabolic interplay between cancer cells and surrounding stromal cells. For instance, Azaspirane inhibits the secretion of vascular endothelial growth factor (VEGF) in bone marrow stromal cells (BMSCs), a process often triggered by the presence of multiple myeloma cells. nih.gov Since VEGF is a potent promoter of angiogenesis, its inhibition disrupts the formation of new blood vessels necessary for tumor growth and metabolism. nih.gov This is further evidenced by the compound's ability to block the generation of capillary networks in human umbilical vein endothelial cells (HUVECs). nih.gov
Apoptosis Induction in Malignant Cell Lines
A significant anticancer mechanism of this compound derivatives is the induction of programmed cell death, or apoptosis, in malignant cells. Studies on Azaspirane have shown that it effectively induces caspase-mediated apoptosis in both drug-sensitive and drug-resistant multiple myeloma (MM) cell lines, as well as in patient-derived MM cells. nih.gov The process involves the activation of key executioner caspases, such as caspase-3 and caspase-8, and the cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov
The pro-apoptotic effect of Azaspirane is potent enough to overcome the survival signals provided by growth factors like IL-6 and insulin-like growth factor 1 (IGF-1), or by the adherence of myeloma cells to bone marrow stromal cells. nih.gov This suggests a robust mechanism that can bypass common drug resistance pathways.
Table 1: Effect of Azaspirane on Apoptosis in Multiple Myeloma Cells
| Cell Line | Treatment | Duration | Result |
|---|---|---|---|
| MM.1S | 5 µM Azaspirane | 48 & 72 hours | Increased TUNEL-positive cells (apoptosis) |
| U266 | 5 µM Azaspirane | 48 & 72 hours | Increased TUNEL-positive cells (apoptosis) |
This table is based on data presented in studies on Azaspirane's effects on multiple myeloma cell lines. nih.gov
Interleukin-6 Production Inhibition
Derivatives of this compound are potent inhibitors of Interleukin-6 (IL-6), a multifunctional cytokine implicated in inflammation and cancer progression. Azaspirane has been shown to significantly inhibit the production of IL-6. nih.gov This is particularly relevant in the bone marrow microenvironment, where the binding of multiple myeloma cells to stromal cells typically up-regulates IL-6 secretion. Azaspirane effectively blocks this triggered secretion. nih.gov
The inhibition of IL-6 production and signaling is a critical aspect of the compound's therapeutic potential, as IL-6 is a key growth and survival factor for multiple myeloma cells and contributes to drug resistance. nih.gov By disrupting this cytokine support, Azaspirane can sensitize cancer cells to apoptosis and inhibit their proliferation. nih.gov Deregulated IL-6 production is associated with a range of chronic inflammatory diseases and cancers, making its inhibition a key therapeutic strategy. nih.gov
Antiviral Mechanism of Action against Influenza Virus
Certain derivatives of the 1-thia-4-azaspiro[4.5]decane scaffold have been identified as potent inhibitors of the influenza virus, specifically targeting the entry process. nih.govnih.gov These compounds function as fusion inhibitors, preventing the virus from merging its envelope with the host cell membrane, a critical step for releasing the viral genome into the cell. researchgate.net
The mechanism centers on the viral surface glycoprotein (B1211001) hemagglutinin (HA). nih.gov HA mediates the initial attachment of the virus to host cells and, upon exposure to the low pH of the endosome, undergoes a significant conformational change that triggers membrane fusion. nih.gov Spirothiazolidinone derivatives act by preventing this pH-dependent conformational change of HA. nih.govnih.gov By stabilizing the HA trimer in its prefusion state, these compounds effectively block the fusion process. nih.gov
In silico docking studies and the analysis of resistant viral strains suggest that these compounds bind to a hydrophobic cavity within the stem region of the HA protein. nih.govexplorationpub.com This binding site is thought to overlap with that of other known fusion inhibitors like arbidol. nih.govexplorationpub.com The inhibitory action is often specific to certain HA subtypes, with many derivatives showing strong activity against influenza A/H3N2 strains. nih.govresearchgate.net
Table 2: Antiviral Activity of Selected Spirothiazolidinone Derivatives against Influenza A/H3N2
| Compound | EC₅₀ (µM) | Key Feature |
|---|---|---|
| Compound 2c | 1.3 | Methyl substitutions at positions 2- and 8- of the spiro ring. nih.gov |
| Compound 3b | 1.4 | N-(2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)adamantane-1-carboxamide. researchgate.net |
EC₅₀ represents the concentration of the compound that inhibits viral replication by 50%.
Computational and Theoretical Studies
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure
Quantum chemical calculations are fundamental to determining the electronic properties of molecules. Methods like Density Functional Theory (DFT) are employed to investigate the molecular structure, spectroscopic characteristics, and electronic distribution of complex organic compounds. For spirocyclic systems, these calculations can elucidate the distribution of electron density, frontier molecular orbitals (HOMO and LUMO), and the molecule's reactivity.
DFT calculations, often combined with Time-Dependent DFT (TD-DFT), help in understanding the electronic transitions and spectroscopic signatures of molecules. dntb.gov.ua These computational approaches are crucial for predicting how derivatives of the 8-Thia-2-azaspiro[4.5]decane scaffold might interact with biological targets or absorb light, which is essential information for designing new therapeutic agents or functional materials.
Molecular Modeling and Conformational Analysis
In a study of a related derivative, 8-Methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one, X-ray crystallography revealed specific conformations for the rings. The five-membered thiazole (B1198619) ring was found to be in a twisted conformation, while the cyclohexane (B81311) and morpholine (B109124) rings adopted stable chair conformations. nih.gov This type of analysis is critical for understanding how the molecule will present itself to a biological target.
The stability of a cycloalkane is influenced by several types of strain, including angle strain and torsional strain. libretexts.orgmasterorganicchemistry.com
Angle Strain: This occurs when the bond angles within a ring deviate from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons. youtube.comyoutube.com In a derivative of this compound, the five-membered ring is in a twisted conformation, which helps to alleviate some angle strain. nih.gov
Torsional Strain: This arises from the eclipsing of bonds on adjacent atoms. masterorganicchemistry.comyoutube.com Rings pucker or adopt non-planar conformations, like the chair and twist forms, to minimize this strain. nih.govyoutube.com
In the crystal structure of 8-Methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one, the puckering parameters for the cyclohexane and morpholine rings, which adopt chair conformations, have been determined. nih.gov The mean C-S bond length was observed to be 1.816 (2) Å, which is larger than in some similar molecules, possibly due to steric interactions. nih.gov
| Ring System | Conformation | Puckering Parameter (QT) | Theta (θ) | Phi (φ) |
|---|---|---|---|---|
| Thiazole Ring | Twisted | - | - | - |
| Cyclohexane Ring | Chair | 0.549 (2) Å | 178.8 (2) ° | 233 (10) ° |
| Morpholine Ring | Chair | 0.563 (2) Å | 2.8 (2) ° | 38 (7) ° |
In Silico Drug-Target Profiling of this compound Systems
In silico drug-target profiling, also known as target fishing, is a computational strategy used to identify the potential protein targets of a small molecule. nih.govmdpi.com This approach is vital in drug discovery for understanding a compound's mechanism of action, predicting potential side effects (off-target effects), or finding new uses for existing drugs (drug repurposing). nih.govmdpi.com
For this compound systems, target profiling would involve screening the compound's structure against large databases of known protein targets. The prediction methods are generally categorized as ligand-based or structure-based. mdpi.com
Ligand-based methods rely on the principle of chemical similarity, which posits that structurally similar molecules are likely to bind to similar protein targets. nih.gov
Structure-based methods , such as reverse docking, involve docking the molecule into the binding sites of numerous proteins to calculate potential binding affinities. nih.govdoaj.org
By integrating information from both the chemical structure and protein sequences, these chemogenomic approaches can efficiently predict compound-target interactions. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This simulation helps to forecast the binding affinity and mode of interaction between the ligand and the target's active site. For derivatives of this compound, docking studies can provide crucial insights into their potential as therapeutic agents by identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. semanticscholar.org
Molecular docking is widely used to predict the anti-proliferative activity of novel compounds by simulating their interaction with known cancer targets. nih.govmdpi.com For instance, the epidermal growth factor receptor (EGFR) is a well-known target in cancer therapy, and docking simulations can assess the binding affinity of potential inhibitors towards it. nih.govnih.gov
In the context of this compound derivatives, predictive modeling would involve:
Identifying potential cancer-related protein targets.
Performing docking simulations to calculate the binding energy and analyze the binding pose of the spiro-compound within the active site of these targets. nih.gov
Correlating the predicted binding affinities with experimentally observed anti-proliferative activity (e.g., IC₅₀ values) against cancer cell lines like MCF-7 (breast cancer) or A549 (lung cancer). nih.govplos.org
These simulations can guide the design and synthesis of new derivatives with improved potency and selectivity as potential anticancer agents. nih.govplos.org
Tuberculosis (TB) remains a major global health threat, and there is a pressing need for new anti-mycobacterial agents. mdpi.com Molecular docking is a key tool for discovering and optimizing new anti-TB drugs. mdpi.com This approach involves docking potential drug candidates against essential mycobacterial protein targets to predict their inhibitory potential. mdpi.comnih.gov
Key "druggable" targets in Mycobacterium tuberculosis include:
InhA (Enoyl-acyl carrier protein reductase): Involved in mycolic acid biosynthesis. mdpi.comnih.gov
KasA (β-ketoacyl-ACP synthase A): Also essential for mycolic acid synthesis. semanticscholar.org
DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-oxidase): Crucial for cell wall arabinogalactan (B145846) synthesis. mdpi.com
8 Thia 2 Azaspiro 4.5 Decane As a Chemical Scaffold and Building Block
Role in the Synthesis of Complex Organic Molecules
The rigid conformational nature of the spiro[4.5]decane framework makes it an attractive building block for creating complex molecules with well-defined three-dimensional geometries. Chemists utilize this pre-organized structure to reduce the entropic penalty upon binding to biological targets. While specific examples detailing the use of 8-thia-2-azaspiro[4.5]decane are scarce, its isomers are well-established as versatile intermediates.
For instance, the related 1-thia-4-azaspiro[4.5]decan-3-one scaffold is readily synthesized through a one-pot, three-component reaction involving a ketone (like cyclohexanone), an aromatic amine, and mercaptoacetic acid. This accessibility allows for the straightforward creation of a diverse library of derivatives. Similarly, other isomers like 2,8-diazaspiro[4.5]decan-1-one and 1,3,8-triazaspiro[4.5]decane serve as foundational structures for more elaborate molecules, including potent enzyme inhibitors. nih.govnih.gov The inherent structural features of the thia-azaspiro[4.5]decane core—containing hydrogen bond donors and acceptors, and a defined spatial arrangement—make it a valuable starting point for constructing more complex and functionally diverse organic compounds.
Application in Natural Product Synthesis: Spirostaphylotrichin A1 and Annosqualine Analogues
There is no evidence in the reviewed scientific literature to suggest that this compound has been employed as a building block in the total synthesis of the natural products Spirostaphylotrichin A1 or analogues of Annosqualine.
The core structure of Annosqualine, an alkaloid isolated from Annona squamosa, is an isoquinoline (B145761) alkaloid with a spirocyclohexadienone functionality, specifically a 2-azaspiro[4.5]decane-based framework. researchgate.netresearchgate.net Its synthesis involves different chemical pathways and does not utilize a pre-formed thia-azaspirodecane unit. Likewise, Spirostaphylotrichins are a class of fungal metabolites characterized by a spirocyclic γ-lactam structure, which is structurally distinct from the this compound scaffold. nih.gov
Development of Novel Chemical Entities for Biological Screening
The azaspiro[4.5]decane skeleton is a "privileged scaffold" in medicinal chemistry, meaning it is capable of providing ligands for more than one type of biological receptor or enzyme by making simple modifications. Various isomers of thia- and oxa-azaspiro[4.5]decane have been used to generate novel compounds for biological screening across a wide range of therapeutic areas.
Derivatives of 1-thia-4-azaspiro[4.5]decane have been synthesized and evaluated for their anticancer properties against various human cancer cell lines. researchgate.net Studies have shown that certain derivatives exhibit moderate to high inhibitory activity against liver, prostate, and colorectal carcinoma cell lines. researchgate.net
The 2,8-diazaspiro[4.5]decan-1-one scaffold has proven to be a particularly fruitful starting point for developing potent kinase inhibitors. Structural optimization of this core has led to the discovery of potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key driver in inflammatory diseases. nih.gov Furthermore, other derivatives of this same scaffold have been identified as potential chitin (B13524) synthase inhibitors, demonstrating significant antifungal activity, particularly against Candida albicans and Aspergillus fumigatus. nih.gov
The oxygen-containing analogue, 1-oxa-3,8-diazaspiro[4.5]decan-2-one , has been used to develop compounds with cardiovascular applications. A series of these derivatives were prepared and screened for antihypertensive activity, with several compounds demonstrating efficacy as α-adrenergic blockers. nih.gov Another related scaffold, 1-oxa-8-azaspiro[4.5]decane , has been used to design selective ligands for sigma-1 (σ1) receptors, which are targets for neurological and psychiatric disorders. nih.gov
Below are tables summarizing the biological activities of various azaspiro[4.5]decane isomers.
| Compound | Target | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Compound 41 (8-benzoyl-2-(cyclopropylmethyl)-N-(pyridin-2-yl)spiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one derivative) | RIPK1 | 92 nM | nih.gov |
| Compound | Target Organism | Activity (MIC) | Target Enzyme | Inhibition (IC₅₀) | Reference |
|---|---|---|---|---|---|
| Compound 4d | C. albicans | 0.04 mmol/L | Chitin Synthase | - | nih.gov |
| Compound 4j | A. fumigatus | 0.08 mmol/L | Chitin Synthase | 0.12 mM | nih.gov |
| Compound 4r | A. fumigatus | 0.08 mmol/L | Chitin Synthase | - | nih.gov |
Emerging Applications in Material Science and Chemical Processes
While the primary focus of research on azaspiro[4.5]decane scaffolds has been in medicinal chemistry, the unique structural and chemical properties of heterocyclic compounds lend themselves to applications in material science and catalysis. There are currently no specific, prominent examples of this compound being used in these fields. However, related spirocyclic structures have shown potential. For example, the analogue 1,4-Dioxa-8-azaspiro[4.5]decane has been used in the synthesis of spirocyclotriphosphazenes. These types of inorganic-organic hybrid molecules are investigated for applications in fire-retardant materials, specialty polymers, and as ligands in catalysis, suggesting a potential future avenue of exploration for thia-azaspiro[4.5]decane derivatives.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 8-Thia-2-azaspiro[4.5]decane derivatives for improved yield and purity?
- Methodological Answer : Multi-step synthetic routes should employ rigorous condition optimization. For example, describes a protocol using β-D-ribofuranose derivatives with reagents like TMSOTf (trimethylsilyl triflate) in acetonitrile at 85°C for 30 minutes, followed by ammonia/methanol deprotection. Yield improvements can be achieved by adjusting stoichiometry (e.g., 1.1 equivalents of nucleophiles) and reaction time (e.g., 17 hours for cysteine coupling) . Parallel purification via recrystallization (e.g., using dioxane as in ) or chromatography is critical for purity.
Q. What safety protocols are critical when handling this compound derivatives in laboratory settings?
- Methodological Answer : Mandatory personal protective equipment (PPE) includes chemically resistant gloves (e.g., nitrile), full-body suits, and respiratory protection if aerosolization is possible. emphasizes glove inspection, proper removal techniques, and disposal in compliance with hazardous waste regulations. Workplaces must implement spill containment measures and avoid drainage contamination .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing the spirocyclic structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm spirocyclic geometry. provides bond angle data (e.g., N1–C11–H11A = 109°) critical for structural validation .
- High-Performance Liquid Chromatography (HPLC) : Employ Chromolith or Purospher® columns ( ) for purity assessment, with mobile phases optimized for polar spirocyclic compounds .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formulas, especially for derivatives with heteroatoms (e.g., sulfur in the thia ring).
Advanced Research Questions
Q. How should researchers address discrepancies in biological activity data of this compound analogs across different pharmacological assays?
- Methodological Answer : Contradictory results may arise from assay-specific variables (e.g., cell permeability, protein binding). highlights the need for standardized protocols:
- Dose-Response Curves : Test compounds across a 10-fold concentration range to identify off-target effects.
- Orthogonal Assays : Validate findings using complementary methods (e.g., enzyme inhibition vs. cell-based viability assays).
- Structural-Activity Relationship (SAR) : Compare analogs like 8-phenyl-1,3-diazaspiro derivatives () to isolate pharmacophore contributions .
Q. What computational approaches are recommended for modeling the conformational dynamics of this compound in drug design?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate energy minima for spirocyclic conformers, focusing on sulfur’s electronic effects.
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., aqueous vs. lipid membranes) to predict bioavailability. underscores aligning simulations with theoretical frameworks (e.g., ligand-receptor binding hypotheses) .
- Docking Studies : Use crystallographic data (if available) to model interactions with targets like 5-HT receptors ( ) .
Q. How can factorial design be applied to optimize reaction parameters in the synthesis of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
